Oxidative Coupling Yield: 2,7-Dimethoxythianthrene vs. Unsubstituted Thianthrene
In a direct head-to-head comparison under identical oxidative coupling conditions (MoCl5, 2 equiv, 90 min), the diaryldisulfide precursor to 2,7-dimethoxythianthrene afforded the cyclized thianthrene product in 97% yield, whereas the unsubstituted diphenyldisulfide yielded only trace amounts of thianthrene . This nearly 100-fold difference in yield demonstrates the critical role of the 3,3'-methoxy substitution pattern in enabling efficient C-S bond formation and intramolecular cyclization.
| Evidence Dimension | Oxidative coupling yield to thianthrene |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | Unsubstituted diphenyldisulfide: trace amounts |
| Quantified Difference | ~97% absolute yield advantage; essentially quantitative vs. non-productive |
| Conditions | MoCl5 (2 equiv), 90 min reaction time, room temperature |
Why This Matters
This yield differential directly impacts synthetic feasibility and cost: 2,7-dimethoxythianthrene can be prepared in near-quantitative yield via a scalable oxidative coupling route, whereas the parent thianthrene requires alternative, lower-yielding methods.
